molecular formula C23H24N2O6S B11274301 N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11274301
M. Wt: 456.5 g/mol
InChI Key: YAWYUUCZUIMGTB-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonyl pyridines

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-15-12-16(2)25(23(27)22(15)32(28,29)18-8-6-5-7-9-18)14-21(26)24-17-10-11-19(30-3)20(13-17)31-4/h5-13H,14H2,1-4H3,(H,24,26)

InChI Key

YAWYUUCZUIMGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents like benzenesulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: May be used to study cell signaling pathways.

Medicine

    Drug Development:

    Diagnostics: Could be used in diagnostic assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
  • **2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzenesulfonyl group and the dimethoxyphenyl moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

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